KefC is sourced from Escherichia coli, a widely studied bacterium in microbiology. It belongs to the larger family of transport proteins that mediate the movement of ions across cellular membranes. This classification highlights its role in ion transport and homeostasis, essential for bacterial survival and function under varying environmental conditions.
The synthesis of KefC protein can be achieved through various methods, including recombinant DNA technology. This involves cloning the gene encoding KefC into an expression vector, followed by transformation into suitable host cells such as E. coli or yeast.
KefC protein forms a homodimeric structure characterized by transmembrane domains that facilitate ion transport. Recent cryo-electron microscopy studies have revealed its complex architecture, showing how it accommodates potassium ions while discriminating against sodium ions.
The high-resolution structure of KefC has been resolved to approximately 3.1 Å, providing insights into its ion-binding sites and conformational states during transport cycles. The structural analysis indicates that the C-terminal regulator of potassium conductance domains play a significant role in modulating the activity of the transporter by interacting with ligands such as AMP and glutathione.
KefC functions through a series of conformational changes that facilitate potassium ion transport across the bacterial membrane. The binding of glutathione triggers these changes, allowing for selective efflux of potassium ions in response to cellular conditions.
KefC operates primarily as an antiporter, exchanging potassium ions for protons across the membrane. This process is tightly regulated by cellular signals, particularly oxidative stress markers like glutathione.
The mechanism involves:
KefC is typically characterized by:
KefC exhibits properties typical of membrane proteins:
KefC protein has significant implications in scientific research:
Recent cryo-EM studies at ~3.1 Å resolution have resolved the full-length architecture of Escherichia coli KefC, revealing its homodimeric quaternary structure. Each monomer comprises 13 transmembrane helices (TMs) with an extracellular N-terminus and intracellular C-terminus. The homodimer assembles via tight interactions between TM1 of one monomer and TM8 of the other, burying an interface area of ~1,600 Ų. This scaffold domain forms a lipid-embedded anchor, while the core domain (TMs 3–7 and 10–12) facilitates ion translocation [1] [3].
Table 1: Structural Comparison of KefC and NapA
Feature | KefC (K⁺/H⁺ Exchanger) | NapA (Na⁺/H⁺ Antiporter) |
---|---|---|
Dimer Interface Area | ~1,600 Ų | ~2,000 Ų |
Transmembrane Helices | 13 per monomer | 13 per monomer |
Lipid Binding | PG lipids at dimer interface | Cardiolipin stabilization |
Conformation | Inward-facing | Inward/outward-facing states |
Ion Specificity | K⁺-selective | Na⁺-selective |
The dimeric interface is stabilized by hydrophobic interactions and two bound phosphatidylglycerol (PG) lipids, identified through thermostability assays. Replacement of NaCl with KCl and addition of AMP during purification were critical for stabilizing the homodimer. The core domain features two discontinuous helices (TM5a-b and TM12a-b) that crossover near the membrane center, creating a compact helical arrangement distinct from Na⁺/H⁺ exchangers [1] [3].
KefC shares structural homology with Thermus thermophilus NapA (rmsd 3.6 Å), particularly in the scaffold domain. However, KefC exhibits a larger hydrophobic gap at the dimer interface and a more constricted helical crossover. Unlike NapA, KefC’s ion-binding site is adapted for K⁺ coordination, and its intracellular funnel is negatively charged, facilitating proton uptake [1] [2].
PG lipids enhance KefC thermostability by 40%, while cardiolipin shows no effect due to the absence of cationic residues at the interface. Molecular dynamics simulations confirm that PG headgroups form hydrogen bonds with residues at the TM1-TM8 dimer interface, explaining KefC’s preference for anionic phospholipids in bacterial membranes [1] [3].
Table 2: Lipid Interactions in KefC Stabilization
Lipid Type | Binding Location | Impact on Thermostability | Key Residues |
---|---|---|---|
Phosphatidylglycerol (PG) | Dimer interface | +40% stability | Lys³⁷, Ser¹⁰² |
Cardiolipin | Not bound | No stabilization | N/A |
Phosphatidylcholine (PC) | Non-specific | +15% stability | Hydrophobic pockets |
The ion-binding site in KefC’s core domain selectively binds dehydrated K⁺ ions through a cage formed by backbone carbonyls of TM6 and TM12. Key residues (Val¹⁵³, Thr³³⁶, and Asn³⁴⁰) create a 2.8-Å-diameter cavity matching K⁺ ionic radius. Molecular dynamics simulations show this site excludes Na⁺ due to its smaller dehydration energy penalty, explaining KefC’s 100-fold selectivity for K⁺ over Na⁺ [1] [3].
Asp¹⁵⁶ (TM6) is critical for ion transport, acting as a proton acceptor during K⁺/H⁺ exchange. Mutation to asparagine (D156N) abolishes ion flux by disrupting the proton relay network. This residue aligns with D157 in NapA but uniquely coordinates K⁺ via water-mediated hydrogen bonds instead of direct Na⁺ chelation [1] [3].
The C-terminal RCK (Regulator of K⁺ Conductance) domains form a dimer with domain-swapped α-helices that bind ligands at two distinct sites:
Table 3: Ligand Binding Sites in KefC RCK Domains
Ligand | Binding Site Residues | Biological Role | Conformational Effect |
---|---|---|---|
AMP | Gly⁴⁸⁰, Asp⁵⁰⁰, Leu⁵⁰⁴ | Maintenance of inactive state | Stabilizes interdomain contact |
GSH | Arg⁴¹⁶, Arg⁵¹⁶, Asn⁵⁵¹ | Inhibition of K⁺ efflux | Locks RCK dimer interface |
GSX (e.g., N-ethylsuccinimido-GSH) | Phe⁴⁴¹, Gln⁴¹² | Activation of efflux | Displaces Phe⁴⁴¹, disrupts dimer |
In the inhibited state, GSH binding stabilizes an interdomain interaction where Phe⁴⁴¹ inserts into a hydrophobic pocket of the adjacent RCK subunit. This "locks" the RCK dimer, preventing detachment from the transmembrane domain. Activation occurs when glutathione adducts (e.g., N-ethylsuccinimido-GSH) sterically eject Phe⁴⁴¹ from its pocket, triggering RCK detachment and pore opening [8]. Mutations like F441A cause constitutive activation, confirming this mechanism’s role in gating K⁺ efflux during electrophile stress [1] [8].
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